Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI)
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Overview
Description
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C6H7ClO4 and a molecular weight of 178.57 g/mol . It is also known by the name Ethyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a chlorocarbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form oxiranecarboxylic acid and ethyl chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the oxirane ring to form diols.
Scientific Research Applications
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chlorocarbonyl group can undergo substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. These reactions enable the compound to modify molecular targets and pathways, such as enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as:
Ethyl oxirane-2-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Oxiranecarboxylic acid, 3-(bromocarbonyl)-, ethyl ester: Contains a bromocarbonyl group instead of a chlorocarbonyl group, leading to different reactivity and reaction conditions.
Properties
CAS No. |
183508-40-9 |
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Molecular Formula |
C6H7ClO4 |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
ethyl (2S,3S)-3-carbonochloridoyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H7ClO4/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3/t3-,4-/m0/s1 |
InChI Key |
FGPIILQTNRSYKS-IMJSIDKUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)Cl |
SMILES |
CCOC(=O)C1C(O1)C(=O)Cl |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)Cl |
Synonyms |
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) |
Origin of Product |
United States |
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